4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one
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Overview
Description
4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry. This compound is also known as MNDO and has a molecular formula of C16H11N3O. The synthesis of MNDO is a complex process that requires the use of specialized techniques and equipment.
Mechanism of Action
The mechanism of action of MNDO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. MNDO has also been found to inhibit the growth of blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects
MNDO has been found to have a range of biochemical and physiological effects. Studies have shown that MNDO can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. MNDO has also been found to inhibit the activity of certain enzymes, including topoisomerase II, which is essential for DNA replication.
Advantages and Limitations for Lab Experiments
MNDO has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells. However, MNDO also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MNDO. One area of focus is the development of new synthetic methods for MNDO that are more efficient and cost-effective. Another area of focus is the investigation of the mechanism of action of MNDO, which could lead to the development of new cancer treatments. Additionally, further studies are needed to investigate the potential use of MNDO in combination with other anticancer drugs to enhance its efficacy.
Synthesis Methods
The synthesis of MNDO involves the use of a multi-step process that includes the reaction of 2-nitrobenzaldehyde with malononitrile, followed by the reduction of the resulting product to form 2-amino-4-methyl-1H-naphthalene. This intermediate is then reacted with chloroacetyl chloride to form MNDO.
Scientific Research Applications
MNDO has been the subject of extensive research due to its potential use in medicinal chemistry. Studies have shown that MNDO exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MNDO has also been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(12Z)-13-methyl-10,14-diazatricyclo[7.5.1.05,15]pentadeca-1,3,5(15),6,8,12-hexaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-13(17)16-12-7-3-5-10-4-2-6-11(15-9)14(10)12/h2-8,15H,1H3,(H,16,17)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXIYCDHSAFTMO-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC3=C2C(=CC=C3)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C(=O)NC2=CC=CC3=C2C(=CC=C3)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one |
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